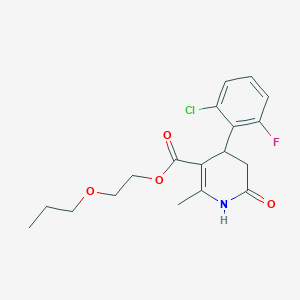![molecular formula C16H23N3O2 B5613729 1-tert-butyl-5-oxo-N-[2-(3-pyridinyl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5613729.png)
1-tert-butyl-5-oxo-N-[2-(3-pyridinyl)ethyl]-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-butyl-5-oxo-N-[2-(3-pyridinyl)ethyl]-3-pyrrolidinecarboxamide, also known as Boc-3-pyrrolidone, is a chemical compound that has gained significant attention in scientific research due to its diverse range of applications.
Applications De Recherche Scientifique
1-tert-butyl-5-oxo-N-[2-(3-pyridinyl)ethyl]-3-pyrrolidinecarboxamideidone has been extensively studied for its potential applications in various fields of scientific research. It has been used as a building block in the synthesis of various biologically active compounds, such as antiviral agents, anti-inflammatory agents, and anticancer agents. Additionally, 1-tert-butyl-5-oxo-N-[2-(3-pyridinyl)ethyl]-3-pyrrolidinecarboxamideidone has been used as a chiral auxiliary in asymmetric synthesis.
Mécanisme D'action
The mechanism of action of 1-tert-butyl-5-oxo-N-[2-(3-pyridinyl)ethyl]-3-pyrrolidinecarboxamideidone is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as proteases and kinases. This inhibition can lead to the modulation of various cellular pathways, resulting in the observed biological effects of 1-tert-butyl-5-oxo-N-[2-(3-pyridinyl)ethyl]-3-pyrrolidinecarboxamideidone.
Biochemical and Physiological Effects:
1-tert-butyl-5-oxo-N-[2-(3-pyridinyl)ethyl]-3-pyrrolidinecarboxamideidone has been shown to exhibit various biochemical and physiological effects. It has been reported to possess anti-inflammatory, antiviral, and anticancer activities. Additionally, 1-tert-butyl-5-oxo-N-[2-(3-pyridinyl)ethyl]-3-pyrrolidinecarboxamideidone has been shown to inhibit the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-tert-butyl-5-oxo-N-[2-(3-pyridinyl)ethyl]-3-pyrrolidinecarboxamideidone is its versatility in various synthetic applications. It can be easily incorporated into various chemical structures, making it a valuable building block in drug discovery and development. However, one of the limitations of 1-tert-butyl-5-oxo-N-[2-(3-pyridinyl)ethyl]-3-pyrrolidinecarboxamideidone is its relatively high cost, which may limit its use in large-scale experiments.
Orientations Futures
There are several potential future directions for research on 1-tert-butyl-5-oxo-N-[2-(3-pyridinyl)ethyl]-3-pyrrolidinecarboxamideidone. One area of interest is the development of new synthetic methods for the production of 1-tert-butyl-5-oxo-N-[2-(3-pyridinyl)ethyl]-3-pyrrolidinecarboxamideidone and its derivatives. Additionally, further studies are needed to fully understand the mechanism of action of 1-tert-butyl-5-oxo-N-[2-(3-pyridinyl)ethyl]-3-pyrrolidinecarboxamideidone and its potential applications in various fields of scientific research. Finally, the development of more cost-effective methods for the production of 1-tert-butyl-5-oxo-N-[2-(3-pyridinyl)ethyl]-3-pyrrolidinecarboxamideidone could lead to its wider use in large-scale experiments.
Méthodes De Synthèse
1-tert-butyl-5-oxo-N-[2-(3-pyridinyl)ethyl]-3-pyrrolidinecarboxamideidone can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of tert-butyl acrylate with pyrrolidone in the presence of a Lewis acid catalyst. The resulting intermediate is then treated with pyridine to yield 1-tert-butyl-5-oxo-N-[2-(3-pyridinyl)ethyl]-3-pyrrolidinecarboxamideidone.
Propriétés
IUPAC Name |
1-tert-butyl-5-oxo-N-(2-pyridin-3-ylethyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-16(2,3)19-11-13(9-14(19)20)15(21)18-8-6-12-5-4-7-17-10-12/h4-5,7,10,13H,6,8-9,11H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQAHLKXYZOQCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(CC1=O)C(=O)NCCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide](/img/structure/B5613650.png)
![2-chloro-N'-[(3-methyl-2-thienyl)methylene]-4-nitrobenzohydrazide](/img/structure/B5613654.png)
![N-{[5-(methylsulfonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B5613657.png)
![2-amino-4-[(4-fluorobenzyl)thio]-6-(methylthio)pyrimidine-5-carbonitrile](/img/structure/B5613675.png)
![3-ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5613695.png)
![N~2~,N~2~-dimethyl-N~1~-(6-methyl-5,6-dihydroindolo[1,2-c]quinazolin-12-yl)glycinamide](/img/structure/B5613701.png)
![5,6-dimethyl-2-[(2-methyl-2-propen-1-yl)thio]-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5613708.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-(2-pyrazinyl)-4-piperidinyl]benzamide](/img/structure/B5613734.png)
![N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2-(1H-indol-3-yl)acetamide](/img/structure/B5613738.png)
![1-[(4-bromo-2,6-dimethylphenoxy)acetyl]piperidine](/img/structure/B5613742.png)

![3-(3-methoxyphenyl)-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5613746.png)
![2-(2-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-4-quinazolinamine](/img/structure/B5613747.png)